molecular formula C14H23NO4 B1408373 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1824298-88-5

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No. B1408373
CAS RN: 1824298-88-5
M. Wt: 269.34 g/mol
InChI Key: PXOWZNKGPINTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid” is a chemical compound with the CAS Number: 1824298-88-5 . It has a molecular weight of 269.34 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10(11(16)17)14(9-15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Approach to Proline Scaffolds : A study by López et al. (2020) discusses an enantioselective preparation of 4-methylene proline derivatives, crucial in medicinal chemistry. This includes the transformation into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the synthesis of antiviral ledipasvir (López et al., 2020).

Synthetic Methodologies

  • Synthesis of N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester : Slavinskaya et al. (1996) developed a four-step method for synthesizing this compound through the formation of N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester (Slavinskaya et al., 1996).

Protective Group Chemistry

  • New Reagent for Boc Protecting Group : Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, a process essential in peptide synthesis (Rao et al., 2017).

Applications in Anticonvulsant Synthesis

  • Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants : Farrar et al. (1993) conducted studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, leading to the identification of several active compounds (Farrar et al., 1993).

Supramolecular Chemistry

  • Supramolecular Arrangements Based on Cyclohexane-Spirohydantoin Derivatives : Graus et al. (2010) explored the preparation and molecular structure of various diazaspiro[4.5]decane derivatives, highlighting their role in supramolecular arrangements (Graus et al., 2010).

Spirocyclic Scaffold Applications

  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis : Gurry et al. (2015) described a new synthesis of 2-oxa-7-azaspiro[3.5]nonane, an important scaffold in medicinal chemistry (Gurry et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10(11(16)17)14(9-15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOWZNKGPINTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid

CAS RN

1824298-88-5
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.